molecular formula C17H13ClN2O3 B11944566 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate CAS No. 59741-12-7

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate

Cat. No.: B11944566
CAS No.: 59741-12-7
M. Wt: 328.7 g/mol
InChI Key: IMKSMDRQAHLXNZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 8-quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is systematically named according to IUPAC guidelines as quinolin-8-yl N-(2-chloro-4-methoxyphenyl)carbamate . This nomenclature reflects its core structural components:

  • A quinoline moiety substituted at the 8-position.
  • A carbamate functional group bridging the quinoline system to a 2-chloro-4-methoxyphenyl substituent.

The structural formula is represented in SMILES notation as:
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)Cl. This notation captures the methoxy group (-OCH₃) at position 4, the chlorine atom at position 2 of the phenyl ring, and the carbamate linkage (-OC(=O)N-) connecting the aromatic systems.

The molecular formula is C₁₇H₁₃ClN₂O₃ , confirmed by multiple independent sources.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 59741-12-7 . Alternative designations include:

  • 8-Quinolinyl (2-chloro-4-methoxyphenyl)carbamate (IUPAC-approved variant).
  • Carbamic acid, N-(2-chloro-4-methoxyphenyl)-, 8-quinolinyl ester (Index Name).
  • MFCD00033683 (MDL number).

Regional synonyms include:

  • French: (2-Chloro-4-méthoxyphényl)carbamate de 8-quinoléinyle.
  • German: 8-Chinolinyl-(2-chlor-4-methoxyphenyl)carbamat.

The compound is cataloged under ChemSpider ID 3624465 and PubChem CID 4424232 , providing cross-referenced access to physicochemical and structural data.

Molecular Weight and Empirical Formula Analysis

The molecular weight of This compound is 328.752 g/mol (average mass) or 328.06147 g/mol (monoisotopic mass). Manual calculation using atomic masses confirms this value:

Element Count Atomic Mass (g/mol) Contribution (g/mol)
C 17 12.01 204.17
H 13 1.008 13.10
Cl 1 35.45 35.45
N 2 14.01 28.02
O 3 16.00 48.00
Total - - 328.74

The empirical formula C₁₇H₁₃ClN₂O₃ corresponds to the following percentage composition:

Element Percentage Composition
C 62.11%
H 3.99%
Cl 10.78%
N 8.52%
O 14.60%

Properties

CAS No.

59741-12-7

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

quinolin-8-yl N-(2-chloro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C17H13ClN2O3/c1-22-12-7-8-14(13(18)10-12)20-17(21)23-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3,(H,20,21)

InChI Key

IMKSMDRQAHLXNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack : The hydroxyl group of 8-hydroxyquinoline attacks the electrophilic carbon of the isocyanate group (R–N=C=O).

  • Proton Transfer : A proton shifts from the oxygen to the nitrogen, forming a tetrahedral intermediate.

  • Elimination : The intermediate collapses, releasing a molecule of CO₂ and forming the carbamate bond.

The reaction is highly sensitive to steric and electronic effects. Electron-withdrawing groups on the phenyl isocyanate (e.g., chloro, nitro) enhance reactivity by increasing the electrophilicity of the isocyanate carbon.

Detailed Synthesis Protocol

Materials and Reagents

  • 8-Hydroxyquinoline : 14.5 g (0.1 mol)

  • 4-Chloro-2-Methoxyphenyl Isocyanate : 18.35 g (0.1 mol)

  • Acetone : 70 mL (solvent)

  • Methanol : For recrystallization

Procedure

  • Dissolution : 8-Hydroxyquinoline is dissolved in acetone under moderate warming (40–50°C).

  • Isocyanate Addition : 4-Chloro-2-methoxyphenyl isocyanate is added dropwise with stirring.

  • Reaction : The mixture is warmed until all solids dissolve, then stirred at room temperature for 12–24 hours.

  • Isolation : The precipitate is collected via suction filtration and washed with a 1:1 acetone-hexane mixture.

  • Purification : The crude product is recrystallized from methanol, yielding white crystals.

Optimization Insights

  • Catalysts : Triethylamine (3 drops) accelerates the reaction but is optional.

  • Solvent Choice : Acetone provides higher yields (75%) compared to acetonitrile (50–60%) due to better solubility of intermediates.

  • Temperature : Reactions conducted at 60–80°C reduce completion time but may promote side products.

Characterization and Analytical Data

Physical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₃ClN₂O₃
Molecular Weight328.75 g/mol
Melting Point146–147°C
Yield75%

Spectroscopic Data

  • IR (KBr) : Peaks at 1720 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N–H bend), and 1245 cm⁻¹ (C–O–C stretch).

  • ¹H NMR (CDCl₃) : δ 8.9 (d, 1H, quinoline-H), 7.2–8.1 (m, 7H, aromatic-H), 3.9 (s, 3H, OCH₃).

Comparative Analysis of Related Compounds

The table below contrasts synthetic parameters for structurally similar 8-quinolyl carbanilates:

CompoundIsocyanate UsedSolventYield (%)Melting Point (°C)
8-Quinolyl N-phenylcarbamatePhenyl isocyanateAcetonitrile88.5164
8-Quinolyl 4-chloro-2-methoxycarbanilate4-Chloro-2-methoxyphenyl isocyanateAcetone75146–147
8-Quinolyl 2-methoxy-5-nitrocarbanilate2-Methoxy-5-nitrophenyl isocyanateAcetone50158–160

Key trends:

  • Chloro and nitro substituents on the phenyl ring reduce yields slightly due to increased steric hindrance.

  • Acetone consistently outperforms acetonitrile in isolating crystalline products.

Industrial-Scale Considerations

Scalability

  • Batch Reactors : Reactions are scalable to 100-L batches with consistent yields (70–75%).

  • Cost Drivers : 4-Chloro-2-methoxyphenyl isocyanate accounts for 60% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is utilized as a reagent in organic synthesis. It serves as a building block for the creation of more complex molecules, facilitating the development of novel compounds in pharmaceutical chemistry.

Biology

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that quinoline derivatives can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.

Medicine

Ongoing research explores the therapeutic potential of this compound in treating various medical conditions. Its interactions with specific biological targets suggest possible applications in drug development aimed at combating infections and inflammatory diseases.

Industry

The compound is being investigated for use in developing new materials and as a catalyst in industrial processes. Its properties may enhance the efficacy of formulations used in agriculture and pharmaceuticals.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of various quinoline derivatives, revealing that compounds structurally similar to this compound displayed significant inhibition against bacterial strains.

Anti-inflammatory Research

In animal models, related quinoline compounds were administered, resulting in reduced inflammation markers. This suggests a potential role for this compound in treating inflammatory disorders.

Toxicological Assessment

Preliminary toxicological studies indicate a favorable safety profile for this compound compared to other carbamates, emphasizing its potential for therapeutic applications without significant toxicity concerns.

Mechanism of Action

The mechanism of action of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit protein kinases or other enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate with key analogs, focusing on structural variations, synthesis routes, and physicochemical properties.

Substituted Phenyl Carbamates

Compound Name Substituents (Phenyl Ring) Key Features Reference
This compound 2-Cl, 4-OCH₃ Methoxy enhances lipophilicity; Cl provides electronic modulation. -
Phenyl (2-chloro-4-hydroxyphenyl)carbamate 2-Cl, 4-OH Hydroxyl group increases hydrogen bonding potential but reduces lipophilicity.
4-Chloro-2-dichlorophenyl carbamates (5a–i) 2-Cl, 4-Cl₂ Dichloro substitution increases hydrophobicity and steric bulk.
4-Chloro-2-(3,4-dichlorophenyl)carbamates (6a–i) 2-Cl, 3,4-Cl₂ Additional Cl at 3-position may alter binding interactions.

Key Observations:

  • Lipophilicity: The methoxy group in the target compound likely confers higher logP values compared to hydroxyl analogs (e.g., Phenyl (2-chloro-4-hydroxyphenyl)carbamate) . Dichlorophenyl variants (5a–i, 6a–i) exhibit even greater lipophilicity due to halogenation .
  • Synthesis: The target compound’s synthesis may parallel methods described for tert-butyl carbamates (e.g., PharmaBlock’s intermediates), though methoxy-substituted phenyl groups require specific protection strategies .

Quinoline-Based Carbamates and Related Structures

Compound Name Backbone Functional Groups Key Differences Reference
This compound Quinoline Carbamate at 8-position Positional isomerism affects steric and electronic effects. -
2-Phenylquinoline-4-carboxyl derivatives Quinoline Carbamide or amide substituents Carbamides (e.g., from ) lack the carbamate’s ester linkage, altering reactivity.
SHELX-refined carbamates Variable Crystallographic data Hydrogen bonding patterns differ based on substituents (e.g., methoxy vs. hydroxyl).

Key Observations:

  • Crystallinity: Methoxy and chloro groups in the target compound could promote distinct hydrogen-bonding networks compared to hydroxylated analogs, as observed in Etter’s graph set analysis .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity: Methoxy-substituted carbamates generally exhibit higher logP values than hydroxylated analogs, enhancing passive diffusion across biological membranes .
  • Stability: The tert-butyl carbamate intermediates (e.g., PharmaBlock’s PB07473) demonstrate superior stability under acidic conditions compared to benzyl carbamates, suggesting that the target compound’s methoxy group may offer similar hydrolytic resistance .

Biological Activity

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties. The presence of the N-(2-chloro-4-methoxyphenyl) group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes.

Antimicrobial Properties

Research indicates that derivatives of 8-quinolyl compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit a range of bacteria and fungi. The minimal inhibitory concentration (MIC) for these compounds often ranges from 100 to 256 µg/mL against various strains of Staphylococcus aureus and other pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The mechanism involves the compound's interaction with DNA and proteins, leading to the inhibition of critical signaling pathways associated with cancer cell proliferation. For example, it has been noted that quinoline derivatives can induce apoptosis in cancer cell lines through modulation of the PI3K/Akt pathway .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Protein Binding : The compound may bind to proteins involved in cell cycle regulation, leading to apoptosis or cell cycle arrest.
  • Enzyme Inhibition : It can inhibit key enzymes such as COX-1 and COX-2, which are involved in inflammatory processes .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 8-quinolyl derivatives showed significant bactericidal effects against multiple bacterial strains, with comparative analysis indicating superior efficacy over traditional antibiotics .
  • Anticancer Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineConcentration RangeEffectReference
AntimicrobialStaphylococcus aureus100 - 256 µg/mLSignificant bactericidal activity
AnticancerHCT116 (colon cancer)60 µMInduction of apoptosis
AnticancerT24T (bladder cancer)150 mg/kgTumor growth inhibition

Q & A

Q. Table 1: Example Reaction Parameters

ParameterOptimal Range
Catalyst (CuCl₂)1.0–1.5 mol%
Temperature40–45°C
Reaction Time12–18 hours
SolventDMF or THF

How can crystallographic software tools like SHELX and ORTEP-3 be utilized to determine the crystal structure of this compound?

Q. Basic Crystallography Methodology

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. Preprocess with SHELX for scaling and absorption corrections .
  • Structure Solution : Employ direct methods (e.g., SHELXS ) for phase determination. For challenging cases, utilize Patterson or dual-space algorithms .
  • Refinement : Refine atomic coordinates and thermal parameters iteratively using SHELXL , incorporating restraints for disordered moieties (e.g., methoxyphenyl groups) .
  • Visualization : Generate ORTEP diagrams via ORTEP-3 to validate molecular geometry and thermal ellipsoids .

Q. Key Parameters :

  • R-factor : Aim for < 0.05 for high-resolution data.
  • Hydrogen Bonding : Analyze using WinGX to identify donor-acceptor distances and angles .

What methodologies are employed to analyze hydrogen bonding patterns and their impact on the crystal packing of carbamate derivatives?

Advanced Crystal Engineering
Hydrogen bonding networks significantly influence crystal packing and stability.

  • Graph Set Analysis : Classify interactions (e.g., D(2) for N–H···O motifs) using Etter’s formalism to map supramolecular synthons .
  • Software Tools : Use Mercury (CCDC) or PLATON to quantify intermolecular distances and angles. Cross-reference with SHELXL refinement outputs .
  • Thermal Analysis : Correlate hydrogen bond strength (via IR spectroscopy) with thermal stability (TGA/DSC). Weak H-bonds (< 3.0 Å) often correlate with lower melting points.

Q. Example Findings :

  • Carbamate N–H donors typically form bifurcated bonds with carbonyl acceptors, creating layered or helical packing motifs .

What mechanistic insights explain the Cu(II)- or Ni(II)-catalyzed hydrolysis of 8-quinolyl carbamates under neutral conditions?

Advanced Reaction Mechanism
The hydrolysis involves a metal-assisted nucleophilic attack:

Coordination : Cu(II) or Ni(II) binds to the carbamate oxygen and quinoline nitrogen, polarizing the carbonyl group.

Nucleophilic Addition : Water or hydroxide attacks the electrophilic carbonyl carbon.

Cleavage : The tetrahedral intermediate collapses, releasing CO₂ and the amine/quinoline fragments .

Q. Experimental Design Tips :

  • Monitor reaction kinetics via UV-Vis (quinoline release at 315 nm).
  • Use EPR to confirm Cu(II) oxidation state stability during catalysis.

How does the incorporation of 8-quinolyl carbamate derivatives into halogen-bonded supramolecular networks influence their electronic properties?

Advanced Supramolecular Chemistry
Halogen bonding (e.g., I···N interactions) can modulate spin states or charge distribution:

  • Spin-State Modulation : In Fe(III) complexes, inclusion in halogen-bonded networks alters ligand field splitting, as shown in analogous systems .
  • Validation Techniques :
    • Magnetic Susceptibility : Detect changes in μeff (e.g., high-spin vs. low-spin Fe(III)).
    • X-Ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond lengths and oxidation states.

Design Strategy : Co-crystallize with halogen donors (e.g., sym-triiodotrifluorobenzene) to engineer non-covalent frameworks .

What strategies are recommended for evaluating the interaction of this compound with biological targets, and how can binding assay artifacts be mitigated?

Q. Advanced Biochemical Methods

  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure real-time binding kinetics (ka/kd).
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Artifact Mitigation :
    • Solubility Controls : Use DMSO concentrations < 1% to avoid aggregation.
    • Counter-Screens : Test against unrelated proteins (e.g., BSA) to rule out nonspecific interactions .

Q. Table 2: Example ITC Parameters

ParameterValue
Protein Concentration10–20 μM
Ligand Titrant200–500 μM
Temperature25°C

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